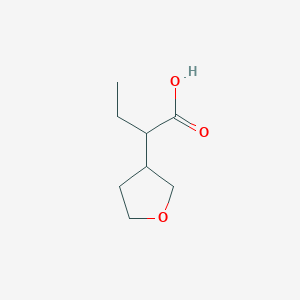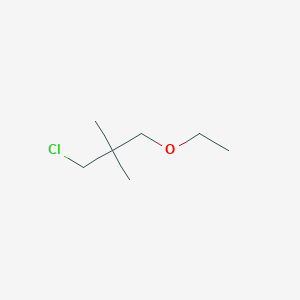
1-Chloro-3-ethoxy-2,2-dimethylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-ethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride (SOCl2) to introduce the chlorine atom. The resulting intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-Chloro-3-ethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
科学的研究の応用
1-Chloro-3-ethoxy-2,2-dimethylpropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chloro groups into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
作用機序
The mechanism of action of 1-Chloro-3-ethoxy-2,2-dimethylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways include enzyme active sites and metabolic pathways involved in the breakdown and utilization of ethers and chlorinated compounds .
類似化合物との比較
1-Chloro-2,2-dimethylpropane: Similar structure but lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-3-methoxy-2,2-dimethylpropane: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.
2-Chloro-3-ethoxy-2-methylpropane: Similar but with a different substitution pattern, affecting its chemical behavior and applications
Uniqueness: 1-Chloro-3-ethoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and an ethoxy group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
特性
分子式 |
C7H15ClO |
|---|---|
分子量 |
150.64 g/mol |
IUPAC名 |
1-chloro-3-ethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3 |
InChIキー |
OVRANHCOJRCERH-UHFFFAOYSA-N |
正規SMILES |
CCOCC(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


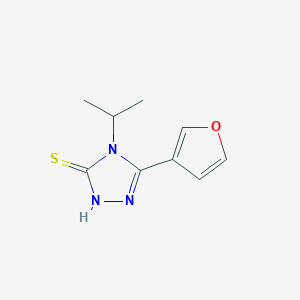
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
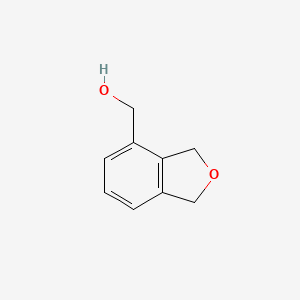
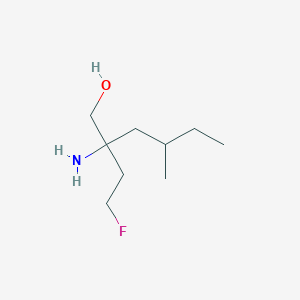
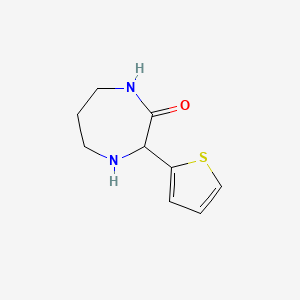
![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

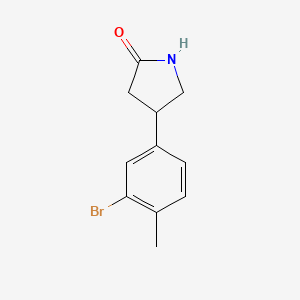
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
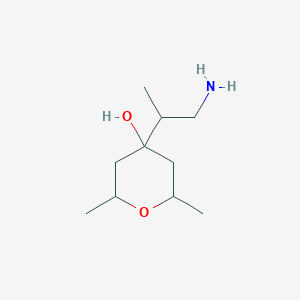
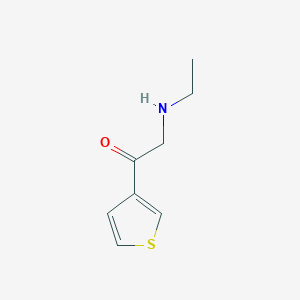
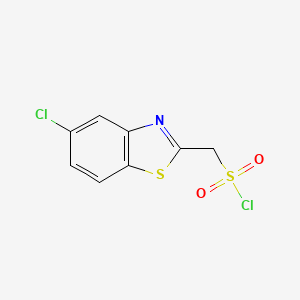
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
